1-(4-Methyl-2-nitrophenyl)propan-2-one chemical properties
1-(4-Methyl-2-nitrophenyl)propan-2-one chemical properties
An In-Depth Technical Guide to 1-(4-Methyl-2-nitrophenyl)propan-2-one: Properties, Synthesis, and Reactivity for the Research Scientist
Introduction
1-(4-Methyl-2-nitrophenyl)propan-2-one is a substituted aromatic ketone of significant interest to researchers in synthetic and medicinal chemistry. Its structure, featuring a phenylpropan-2-one core with both an electron-withdrawing nitro group at the ortho position and an electron-donating methyl group at the para position, presents a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic route, and its key reactivity patterns, with a focus on its potential as a versatile intermediate in the development of novel therapeutics.
The presence of the ketone, the benzylic methylene, and the reducible nitro group offers multiple handles for chemical modification. Furthermore, the ortho-nitrobenzyl moiety is known for its distinct photochemical reactivity, a feature that can be exploited in applications such as photolabile protecting groups or "caged" compounds. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies grounded in established chemical principles.
Physicochemical and Spectroscopic Properties
The precise experimental data for 1-(4-Methyl-2-nitrophenyl)propan-2-one is not widely published. Therefore, the following properties are derived from computational predictions and analysis of structurally similar compounds, such as 1-(4-nitrophenyl)propan-2-one[1][2], 1-(2-nitrophenyl)propan-2-one[3], and 1-(4-methylphenyl)propan-2-one[4].
Core Molecular Data
The fundamental properties of the molecule are summarized below. The molecular weight and formula are exact, while other values are computationally predicted.
| Property | Value | Source |
| IUPAC Name | 1-(4-Methyl-2-nitrophenyl)propan-2-one | - |
| Molecular Formula | C₁₀H₁₁NO₃ | - |
| Molecular Weight | 193.20 g/mol | - |
| Canonical SMILES | CC(=O)CC1=C(C=C(C=C1)C)[O-] | - |
| InChIKey | (Predicted) | - |
| CAS Number | Not available | - |
Predicted Physical Properties
| Property | Predicted Value | Rationale / Comparative Compound |
| Appearance | Pale yellow oil or low-melting solid | Based on analogs like phenylacetone (oil) and nitrophenylacetones (solids)[1][5]. |
| Boiling Point | > 250 °C (at 760 mmHg) | Higher than phenylacetone (214-216 °C) due to increased molecular weight and polarity from the nitro group[5]. |
| Melting Point | 40-50 °C | Expected to be a solid at room temperature, similar to related nitroaromatic compounds. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone); Insoluble in water. | Typical for moderately polar organic molecules. |
| Density | ~1.2 g/cm³ | Increased density compared to phenylacetone (~1.0 g/mL) due to the heavy nitro group[5]. |
Spectroscopic Profile
The unique substitution pattern dictates a predictable spectroscopic signature, which is crucial for reaction monitoring and final product confirmation.
The proton NMR spectrum is expected to provide clear, well-resolved signals corresponding to each part of the molecule.
-
Aromatic Protons (3H, ~7.4-8.0 ppm): The protons on the benzene ring will appear in the aromatic region. The proton ortho to the nitro group (at C3) will be the most downfield due to the nitro group's strong deshielding effect. The remaining two protons will show splitting patterns consistent with a 1,2,4-trisubstituted ring.
-
Benzylic Protons (-CH₂-, 2H, ~4.0-4.3 ppm): This signal is expected to be a singlet. Its chemical shift is significantly downfield from a typical benzylic methylene (~2.3-2.8 ppm) due to the strong electron-withdrawing influence of the adjacent ortho-nitro group.
-
Aromatic Methyl Protons (Ar-CH₃, 3H, ~2.4 ppm): A sharp singlet in the typical region for a methyl group attached to an aromatic ring.
-
Ketone Methyl Protons (-COCH₃, 3H, ~2.2 ppm): A sharp singlet, characteristic of a methyl ketone.
Key signals in the carbon spectrum would confirm the carbon skeleton.
-
Carbonyl Carbon (C=O): ~205-207 ppm.
-
Aromatic Carbons: Six signals between ~120-150 ppm. The carbon bearing the nitro group (C2) and the carbon bearing the methyl group (C4) will be readily identifiable.
-
Benzylic Carbon (-CH₂-): ~45-50 ppm.
-
Methyl Carbons: Two signals, one for the aromatic methyl (~20 ppm) and one for the ketone methyl (~29-31 ppm).
IR spectroscopy is invaluable for identifying the key functional groups. The spectrum would be dominated by the following intense absorption bands.
| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |
| Ketone (C=O) | 1715-1725 | Stretch |
| Nitro (NO₂) | 1520-1540 | Asymmetric Stretch |
| Nitro (NO₂) | 1340-1360 | Symmetric Stretch |
| Aromatic C=C | ~1600, ~1475 | Stretch |
| C-H (sp³) | 2850-3000 | Stretch |
The C=O stretch at ~1720 cm⁻¹ is a hallmark of an aliphatic ketone[6]. The two strong bands for the nitro group are definitive proof of its presence.
Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 193. Key fragmentation pathways would include:
-
Loss of the acetyl group: [M - 43]⁺ corresponding to the loss of •COCH₃, yielding a fragment at m/z = 150.
-
Benzylic cleavage: Formation of the 4-methyl-2-nitrobenzyl cation at m/z = 150.
-
McLafferty rearrangement: If applicable, though less likely for this structure.
Synthesis and Purification
While multiple synthetic routes to substituted phenylacetones exist[7][8], a practical approach for this specific molecule involves the nucleophilic substitution of a suitable benzyl halide with an acetone enolate equivalent.
Retrosynthetic Analysis
A logical disconnection breaks the benzylic C-C bond, pointing to 4-methyl-2-nitrobenzyl bromide and an acetone enolate synthon as key starting materials. The benzyl bromide itself can be prepared from 4-methyl-2-nitrotoluene via free-radical bromination.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol
This two-step protocol provides a reliable laboratory-scale synthesis.
Step 1: Synthesis of 4-Methyl-2-nitrobenzyl Bromide
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-2-nitrotoluene (1 equivalent). Dissolve it in a suitable solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Initiation: Add N-Bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as benzoyl peroxide or AIBN (0.02 equivalents).
-
Reaction: Heat the mixture to reflux under illumination with a heat lamp for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS. Causality: The combination of NBS and a radical initiator selectively brominates the benzylic position over the aromatic ring or the other methyl group.
-
Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hexanes or by flash chromatography.
Step 2: Synthesis of 1-(4-Methyl-2-nitrophenyl)propan-2-one
-
Setup: In a separate flask under an inert atmosphere (N₂ or Ar), prepare a solution of acetone (10-20 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Slowly add a strong base such as lithium diisopropylamide (LDA, 1.2 equivalents). Stir for 30 minutes at -78 °C to ensure complete formation of the lithium enolate of acetone. Causality: A strong, non-nucleophilic base like LDA is required to quantitatively deprotonate acetone without competing side reactions like aldol condensation.
-
Alkylation: Dissolve the 4-methyl-2-nitrobenzyl bromide (1 equivalent) from Step 1 in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching & Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.
Synthesis Workflow Diagram
Caption: Two-step synthesis workflow for the target compound.
Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is governed by its three primary functional regions: the ketone, the nitro group, and the unique ortho-nitrobenzyl system.
Reactivity of the Ketone Moiety
The ketone functional group allows for a wide range of classical transformations:
-
Reduction: Can be reduced to the corresponding secondary alcohol using reagents like sodium borohydride (NaBH₄).
-
Reductive Amination: Can be converted to an amine via reaction with an amine source and a reducing agent (e.g., NaBH₃CN). This is a cornerstone of medicinal chemistry for library synthesis.
-
Enolate Chemistry: The α-protons of the methyl group are acidic and can be removed to form an enolate, which can then participate in aldol reactions or alkylations.
Reactivity of the Nitro Group
The aromatic nitro group is a highly versatile synthetic handle.
-
Reduction to Amine: The most common and useful transformation is its reduction to an aniline derivative. A variety of reagents can be used, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This unmasks a nucleophilic amino group, which can be used for amide bond formation, sulfonamide synthesis, or participation in cross-coupling reactions.
The Influence of the ortho-Nitrobenzyl System: Photochemical Rearrangement
A key, and often overlooked, aspect of ortho-nitrobenzyl ketones is their propensity to undergo photoinduced rearrangement. Upon irradiation with UV light (e.g., 365 nm), these compounds can rearrange to form cyclic hydroxamates[9][10].
The proposed mechanism involves an intramolecular oxygen transfer from the nitro group to the benzylic carbon, proceeding through an aci-nitro intermediate[11][12]. This forms an α-hydroxyketone bearing a nitroso group. A subsequent intramolecular addition of the nitroso group to the ketone, followed by C-C bond cleavage, leads to the final cyclic product. This unique reactivity is highly valuable for photoremovable protecting group strategies.
Caption: Proposed pathway for photochemical rearrangement.
Applications in Drug Discovery and Development
This molecule is not an end-product therapeutic but rather a strategic building block.
-
Synthetic Intermediate: As detailed in Section 4.0, the compound serves as a trifunctional intermediate. The reduction of the nitro group to an amine, followed by reductive amination at the ketone, allows for the rapid generation of complex diamine scaffolds, which are privileged structures in many areas of drug discovery.
-
Fragment-Based Drug Design (FBDD): The molecule itself can be considered a fragment that can be elaborated upon. The 4-methyl-2-nitrophenyl motif can be used to probe interactions within a protein binding pocket, with subsequent chemical modifications guided by structural biology data.
-
Precursor for Bioactive Heterocycles: Substituted phenylacetones are known precursors for various heterocyclic systems, such as pyridines and thienopyridines, which are common cores in bioactive molecules[7].
-
Caged Compounds: The photochemical liability of the ortho-nitrobenzyl group allows this molecule to serve as a precursor to "caged" compounds. For example, the ketone could be converted to a phosphate or carboxylate ester that is photolabile, enabling the light-induced release of a bioactive molecule in a specific location or at a specific time. Aromatic nitro compounds are integral to the synthesis of many approved drugs[13].
Safety and Handling
-
General Hazards: Aromatic nitro compounds should be handled with care. They can be irritants and are often toxic. Based on GHS classifications for the closely related 1-(4-nitrophenyl)propan-2-one, this compound should be assumed to cause skin and serious eye irritation[1].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.
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